Cas no 34446-26-9 (Benzenamine,N,N-diethyl-3-methyl-4-[2-[4-[2-(4-nitrophenyl)diazenyl]-1-naphthalenyl]diazenyl]-)

Benzenamine,N,N-diethyl-3-methyl-4-[2-[4-[2-(4-nitrophenyl)diazenyl]-1-naphthalenyl]diazenyl]- structure
34446-26-9 structure
Product Name:Benzenamine,N,N-diethyl-3-methyl-4-[2-[4-[2-(4-nitrophenyl)diazenyl]-1-naphthalenyl]diazenyl]-
N.o CAS:34446-26-9
MF:C27H26N6O2
MW:466.534345149994
CID:312581
PubChem ID:118685
Update Time:2025-04-19

Benzenamine,N,N-diethyl-3-methyl-4-[2-[4-[2-(4-nitrophenyl)diazenyl]-1-naphthalenyl]diazenyl]- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenamine,N,N-diethyl-3-methyl-4-[2-[4-[2-(4-nitrophenyl)diazenyl]-1-naphthalenyl]diazenyl]-
    • N,N-diethyl-3-methyl-4-[[4-[(4-nitrophenyl)diazenyl]naphthalen-1-yl]diazenyl]aniline
    • Benzenamine, N,N-diethyl-3-methyl-4-((4-((4-nitrophenyl)azo)-1-naphthalenyl)azo)-
    • Benzenamine, N,N-diethyl-3-methyl-4-(2-(4-(2-(4-nitrophenyl)diazenyl)-1-naphthalenyl)diazenyl)-
    • N,N-diethyl-3-methyl-4-[(E)-{4-[(E)-(4-nitrophenyl)diazenyl]naphthalen-1-yl}diazenyl]aniline
    • N,N-Diethyl-4-((4-((p-nitrophenyl)azo)-1-naphthyl)azo)-m-toluidine
    • Benzenamine, N,N-diethyl-3-methyl-4-[2-[4-[2-(4-nitrophenyl)diazenyl]-1-naphthalenyl]diazenyl]-
    • EINECS 252-031-6
    • N,N-DIETHYL-4-[[4-[(P-NITROPHENYL)AZO]-1-NAPHTHYL]AZO]-M-TOLUIDINE
    • m-Toluidine, N,N-diethyl-4-[[4-[(p-nitrophenyl)azo]-1-naphthyl]azo]-
    • NS00029665
    • N,N-Diethyl-3-methyl-4-[2-[4-[2-(4-nitrophenyl)diazenyl]-1-naphthalenyl]diazenyl]benzenamine
    • 5J3L6Q7CNE
    • 34446-26-9
    • Benzenamine, N,N-diethyl-3-methyl-4-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]-
    • DTXSID5067845
    • Inchi: 1S/C27H26N6O2/c1-4-32(5-2)22-14-15-25(19(3)18-22)29-31-27-17-16-26(23-8-6-7-9-24(23)27)30-28-20-10-12-21(13-11-20)33(34)35/h6-18H,4-5H2,1-3H3/b30-28+,31-29+
    • Chave InChI: DZQBPRXAQZNPHZ-FUEWEDNTSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)/N=N/C1=CC=C(C2=CC=CC=C21)/N=N/C1C=CC(=CC=1C)N(CC)CC)=O

Propriedades Computadas

  • Massa Exacta: 466.21198
  • Massa monoisotópica: 466.212
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 728
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 7.8
  • Superfície polar topológica: 98.5Ų

Propriedades Experimentais

  • Densidade: 1.21
  • Ponto de ebulição: 672.4°Cat760mmHg
  • Ponto de Flash: 360.4°C
  • Índice de Refracção: 1.636
  • PSA: 95.82
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